molecular formula C22H19FN4O4 B11508488 3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate

3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate

Cat. No.: B11508488
M. Wt: 422.4 g/mol
InChI Key: ZBYPHMXRUCVJTM-UHFFFAOYSA-N
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Description

3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate is a complex organic compound that features a combination of pyrazole and benzoate moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The resulting intermediate is then reacted with 2-fluorobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoate moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or pyrazoles.

Scientific Research Applications

3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.

    Industry: Utilized in the development of new materials with specific properties such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s pyrazole moiety can interact with various biological pathways, leading to effects such as apoptosis induction in cancer cells or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate is unique due to the presence of both pyrazole and fluorobenzoate moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits that are not observed in similar compounds.

Properties

Molecular Formula

C22H19FN4O4

Molecular Weight

422.4 g/mol

IUPAC Name

[3-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]phenyl] 2-fluorobenzoate

InChI

InChI=1S/C22H19FN4O4/c1-11-17(20(28)26-24-11)19(18-12(2)25-27-21(18)29)13-6-5-7-14(10-13)31-22(30)15-8-3-4-9-16(15)23/h3-10,19H,1-2H3,(H2,24,26,28)(H2,25,27,29)

InChI Key

ZBYPHMXRUCVJTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3F)C4=C(NNC4=O)C

Origin of Product

United States

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